2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide is an organic compound with a complex structure that includes a benzofuran ring, a methylbenzoyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methylbenzoyl group, and the final attachment of the propanamide moiety. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methylbenzoyl Group: This step often involves Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Attachment of Propanamide Moiety: This can be done through amidation reactions using suitable amine and acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide
- 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-7-yl]propanamide
Uniqueness
2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
2,2-Dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide is a synthetic compound that belongs to a class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections delve into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₉N₁O₂
- Molecular Weight : 281.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Anticancer Activity
Several studies have reported the anticancer properties of benzofuran derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives has also been explored. The presence of the benzofuran moiety is believed to contribute to free radical scavenging activity, which is crucial for reducing oxidative stress in biological systems.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : Some studies indicate that benzofuran derivatives may inhibit key enzymes involved in cancer progression.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis, such as the Bcl-2 family proteins and caspase activation.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.
Study on Antioxidant Properties
Another study assessed the antioxidant properties using DPPH radical scavenging assays. The compound exhibited a notable ability to neutralize free radicals, indicating its potential as a protective agent against oxidative damage.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-13-6-8-15(9-7-13)19(24)20-14(2)17-11-10-16(12-18(17)26-20)23-21(25)22(3,4)5/h6-12H,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIASJKXUHCYBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.